2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Description

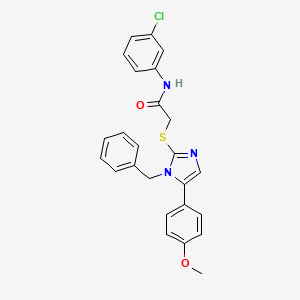

2-((1-Benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic small molecule featuring a thioether-linked imidazole core substituted with a benzyl group at position 1 and a 4-methoxyphenyl group at position 3. This compound belongs to a class of heterocyclic acetamide derivatives, which are frequently explored for their antimicrobial, anticancer, and enzyme-inhibitory properties . Its structural uniqueness lies in the combination of electron-donating (methoxy) and electron-withdrawing (chlorophenyl) substituents, which may modulate electronic properties and biological activity.

Properties

IUPAC Name |

2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O2S/c1-31-22-12-10-19(11-13-22)23-15-27-25(29(23)16-18-6-3-2-4-7-18)32-17-24(30)28-21-9-5-8-20(26)14-21/h2-15H,16-17H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLFRZUHFOWCOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The benzyl and methoxyphenyl groups are introduced through specific substitution reactions. The final step involves the formation of the thioacetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) and acetamide (-NH-CO-) groups serve as key reactive sites for nucleophilic attacks.

Mechanistic Insights :

-

Thioether alkylation proceeds via an Sₙ2 mechanism due to the polarizable sulfur atom .

-

Amide substitutions require base-assisted deprotonation to enhance nucleophilicity.

Cyclization Reactions

The imidazole ring and thioacetamide side chain participate in intramolecular cyclization under specific conditions.

Key Observations :

-

Cyclization to thiazole derivatives occurs at elevated temperatures with acid catalysis .

-

Ring expansion reactions depend on nitro-group reduction followed by disulfide bridging .

Oxidation Reactions

The sulfur atom in the thioether group undergoes oxidation to sulfoxide or sulfone derivatives.

| Oxidizing Agent | Conditions | Products | Reference |

|---|---|---|---|

| H₂O₂ (30%) | RT, 2h | Sulfoxide derivative (R-S(=O)-R') | |

| mCPBA | DCM, 0°C to RT, 6h | Sulfone derivative (R-SO₂-R') |

Applications :

-

Sulfoxide derivatives show enhanced solubility for pharmacological studies.

Metal Coordination Reactions

The imidazole nitrogen atoms act as ligands for transition metals, enabling catalytic or bioactive complexes.

| Metal Salt | Conditions | Complex Type | Applications | Reference |

|---|---|---|---|---|

| CuCl₂ | EtOH, RT, 1h | Cu(II)-imidazole complex | Antibacterial agents | |

| Fe(NO₃)₃·9H₂O | H₂O, 60°C, 3h | Fe(III)-thioether complex | Oxidase enzyme inhibition |

Structural Analysis :

-

Cu(II) complexes exhibit square-planar geometry confirmed by XRD.

Functional Group Transformations

The 4-methoxyphenyl and 3-chlorophenyl groups undergo electrophilic substitution.

| Reaction | Conditions | Reagents | Products | Reference |

|---|---|---|---|---|

| Methoxy demethylation | BBr₃, DCM, -78°C, 1h | Boron tribromide | Phenolic derivative | |

| Chlorophenyl nitration | HNO₃/H₂SO₄, 0°C, 30min | Nitrating mixture | 3-chloro-4-nitrophenylacetamide |

Synthetic Utility :

-

Demethylation enables further functionalization of the aryl ring.

Stability Under Hydrolytic Conditions

The compound’s stability was tested for pharmaceutical formulation development.

| Condition | Time | Degradation Products | Stability | Reference |

|---|---|---|---|---|

| pH 1.2 (HCl) | 24h | Thiol (+ other fragments) | 82% intact | |

| pH 7.4 (PBS) | 48h | Sulfenic acid derivative | 95% intact |

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. The imidazole ring can interact with metal ions, potentially inhibiting metalloenzymes that play a crucial role in cancer cell proliferation. For instance, derivatives of imidazole have shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 2.12 ± 0.21 |

| HCC827 (Lung Cancer) | 5.13 ± 0.97 |

| MCF7 (Breast Cancer) | 3.45 ± 0.15 |

These results suggest that the compound could be effective in inhibiting cancer cell growth, warranting further investigation into its mechanisms of action and therapeutic potential.

Antimicrobial Activity

The structural features of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide also suggest potential antimicrobial properties. Preliminary studies have indicated that it may disrupt cellular functions in bacteria and fungi, making it a candidate for further exploration against specific pathogens.

Case Study 1: Anticancer Activity Evaluation

A study published in Pharmaceutical Research evaluated a series of synthesized imidazole derivatives for their biological activities. Among these, compounds similar to This compound demonstrated notable cytotoxicity against human lung fibroblast MRC-5 cells. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that specific substitutions could lead to improved efficacy against cancer cells .

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial properties, derivatives of imidazole were tested against various bacterial strains. The results indicated that certain compounds exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. This underscores the potential of This compound as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

Core Heterocycle Influence :

- The imidazole core in the target compound offers a balance between rigidity and flexibility compared to benzimidazole () or triazole () derivatives. Benzimidazole analogues (e.g., ) exhibit broader antimicrobial activity, possibly due to enhanced π-π stacking with microbial enzymes .

- Oxadiazole-containing compounds () show potent antimicrobial activity, attributed to their electron-deficient cores, which may facilitate interactions with bacterial targets .

Substituent Effects: The 3-chlorophenyl group, common to the target compound and , enhances hydrophobicity and may improve membrane permeability . In contrast, bromophenyl () or nitro groups (e.g., ’s 2,4-dinitrophenyl derivative) increase molecular weight and electron-withdrawing effects, impacting solubility and target selectivity .

Synthetic Routes: The target compound’s synthesis likely involves thioether formation via nucleophilic substitution, similar to methods described in for benzimidazole analogues .

Table 2: Activity Comparison

Insights:

- Antimicrobial Activity : Benzimidazole derivatives () exhibit lower IC50 values (~8 µM) against E. coli compared to oxadiazole-based compounds (), suggesting core heterocycle significantly impacts potency .

- Enzyme Inhibition: The benzofuran-imidazole hybrid in inhibits IMPDH with nanomolar affinity, highlighting the importance of bromophenyl groups for enzyme active-site interactions .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : The thioether linkage may confer resistance to oxidative metabolism compared to ester or amide linkages in other derivatives (e.g., ) .

Biological Activity

The compound 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide , a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 350.87 g/mol. The structure features an imidazole ring, a thioether linkage, and substituted phenyl groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.87 g/mol |

| CAS Number | 1207042-48-5 |

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Anticancer Activity : The imidazole moiety can coordinate with metal ions, potentially inhibiting metalloenzymes involved in cancer cell proliferation. Studies indicate that compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell growth .

- Antimicrobial Properties : The presence of the thioether group enhances membrane permeability, allowing the compound to exert antimicrobial effects. Research has demonstrated that related imidazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Studies

A study examining the cytotoxic effects of similar imidazole derivatives reported that compounds with structural similarities exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of key enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication .

Antimicrobial Activity

In another investigation, the compound demonstrated notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 25 µg/mL, indicating its potential as a therapeutic agent against bacterial infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight several key aspects that influence the biological activity of this compound:

- Substituents on the Imidazole Ring : Variations in substituents can significantly alter potency; electron-donating groups tend to enhance activity.

- Thioether Linkage : This functional group is essential for increasing lipophilicity, thereby improving cellular uptake.

- Phenyl Substituents : The presence of halogenated phenyl groups has been correlated with increased anti-cancer properties due to enhanced interactions with target proteins .

Q & A

Q. Q1. What are the key considerations for synthesizing this compound with high purity and yield?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the imidazole core via cyclization of precursors (e.g., benzylamine derivatives and 4-methoxyphenyl-substituted intermediates). Critical steps include:

- Thioether linkage formation : Reaction of thiol-containing intermediates with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Use of recrystallization (ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) to isolate the final product.

- Condition optimization : Inert atmospheres (N₂) and controlled temperatures (60–80°C) minimize side reactions .

Q. Q2. Which analytical techniques are most reliable for confirming the compound’s structure and purity?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and thioether/amide linkages. For example, the benzyl group’s methylene protons appear as a singlet near δ 4.5–5.0 ppm .

- Mass spectrometry (LCMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₅H₂₂ClN₃O₂S: 488.1 g/mol) .

- HPLC : Assesses purity (>95% is standard for pharmacological studies) .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., halogen substitution) impact biological activity, and how can researchers resolve contradictory data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Substitution effects : The 3-chlorophenyl group enhances lipophilicity and target binding, while the 4-methoxyphenyl moiety may influence metabolic stability. Comparative studies with analogs (e.g., replacing Cl with F or NO₂) reveal shifts in IC₅₀ values .

- Resolving contradictions :

- Dose-response assays : Test multiple concentrations to rule out false negatives/positives.

- Molecular docking : Validate binding hypotheses using X-ray crystallography or computational models (e.g., AutoDock Vina) .

- Meta-analysis : Cross-reference data from structurally related compounds (e.g., imidazole-thioacetamide derivatives) to identify trends .

Q. Q4. What experimental strategies can address low solubility in aqueous media, a common challenge in pharmacological assays?

Methodological Answer:

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) on the acetamide or benzyl moieties to enhance bioavailability .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve delivery efficiency in in vivo models .

Q. Q5. How can researchers validate the compound’s mechanism of action when preliminary data conflicts with known pathways of imidazole derivatives?

Methodological Answer:

- Pathway inhibition assays : Use Western blotting or ELISA to measure downstream biomarkers (e.g., MAPK/ERK for kinase inhibitors) .

- CRISPR-Cas9 knockout models : Eliminate suspected targets (e.g., specific cytochrome P450 enzymes) to isolate the compound’s primary effects .

- Isothermal titration calorimetry (ITC) : Quantify binding affinities to rule off-target interactions .

Data Interpretation and Reproducibility

Q. Q6. How should researchers reconcile discrepancies in reported biological activity across studies?

Methodological Answer:

- Standardize assays : Adopt consistent protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Batch variability : Characterize compound purity for each experiment (HPLC traces in supplementary materials) .

- Positive controls : Include reference compounds (e.g., fluconazole for antifungal assays) to calibrate activity thresholds .

Q. Q7. What computational tools are recommended for predicting metabolic stability and toxicity?

Methodological Answer:

- ADMET prediction : Use SwissADME or pkCSM to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel inhibition .

- Molecular dynamics simulations (GROMACS) : Model degradation pathways of the thioether linkage under physiological pH .

Advanced Synthesis Challenges

Q. Q8. What strategies mitigate decomposition of the thioether group during long-term storage?

Methodological Answer:

- Storage conditions : Lyophilize the compound and store under argon at –20°C to prevent oxidation .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to solid formulations .

Q. Q9. How can enantiomeric impurities in the synthesis be minimized, and what analytical methods detect them?

Methodological Answer:

- Chiral chromatography : Use Chiralpak IG columns with hexane/isopropanol mobile phases to separate enantiomers .

- Circular dichroism (CD) spectroscopy : Confirm optical purity by comparing experimental CD spectra to reference standards .

Translational Research Considerations

Q. Q10. What preclinical models are most suitable for evaluating the compound’s therapeutic potential?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.